N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine
Description
Properties
IUPAC Name |
2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-25(23,24)20(12-18(21)22)17-4-2-16(3-5-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNGPDPUCQUBES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331270 | |
| Record name | 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195445 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
592473-65-9 | |
| Record name | 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation
Adamantane derivatives are alkylated onto aromatic rings using bromoadamantane and a Lewis acid catalyst. Zinc chloride (ZnCl₂) facilitates the electrophilic substitution of bromoadamantane onto benzene or substituted benzene derivatives. The reaction proceeds at 80–100°C in dichloromethane, yielding 4-(1-adamantyl)bromobenzene as the primary product. Purification via column chromatography achieves >90% purity.
Amination of the Adamantyl-Phenyl Intermediate
The brominated intermediate undergoes amination to introduce the aniline group. A Ullmann coupling reaction with aqueous ammonia and copper(I) iodide in dimethylformamide (DMF) at 120°C for 24 hours converts 4-(1-adamantyl)bromobenzene to 4-(1-adamantyl)aniline. Gas chromatography-mass spectrometry (GC-MS) confirms a yield of 78–82%.
The introduction of the methylsulfonyl group occurs via sulfonylation of the aniline nitrogen. EP3153498A1 details a optimized protocol using methylsulfonyl chloride (MsCl) under basic conditions.
Reaction Conditions and Optimization
In a tetrahydrofuran (THF) solvent, 4-(1-adamantyl)aniline reacts with 1.2 equivalents of MsCl in the presence of triethylamine (TEA) at 0°C. The temperature is gradually raised to 25°C over 2 hours, followed by stirring for 12 hours. Quenching with ice water precipitates N-[4-(1-adamantyl)phenyl]methylsulfonamide, which is filtered and recrystallized from ethanol to attain 95% purity.
Table 1: Sulfonylation Yield Under Varied Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | TEA | 0 → 25 | 92 |
| DCM | Pyridine | 0 → 25 | 85 |
| Acetonitrile | NaHCO₃ | 25 | 78 |
Glycine Conjugation to the Sulfonamide Intermediate
The final step involves attaching the glycine moiety to the sulfonylated intermediate. Two distinct approaches are documented in the literature.
Reductive Amination with Glyoxylic Acid
Patent EP3153498A1 describes a palladium-catalyzed reductive amination. N-[4-(1-adamantyl)phenyl]methylsulfonamide reacts with glyoxylic acid in methanol under hydrogen gas (10 atm) using 5% Pd/C as a catalyst. The imine intermediate forms at 50°C over 12 hours, followed by in situ reduction to yield the glycine derivative. Post-reaction hydrolysis with sodium hydroxide removes ester byproducts, achieving an overall yield of 93%.
Nucleophilic Substitution with Bromoacetyl Bromide
An alternative method from PubMed involves bromoacetyl bromide. The sulfonamide intermediate is treated with bromoacetyl bromide in anhydrous DMF, using N,N-diisopropylethylamine (DIPEA) as a base. After 6 hours at 50°C, the bromide is displaced by aqueous ammonia, forming the glycine conjugate. Nuclear magnetic resonance (NMR) analysis confirms a 88% yield with >99% purity.
Table 2: Comparative Analysis of Glycine Conjugation Methods
| Method | Catalyst/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | Pd/C, H₂ (10 atm) | 93 | 99.5 |
| Nucleophilic Substitution | DIPEA, DMF | 88 | 99.0 |
Challenges and Optimization Strategies
Regioselectivity in Adamantane-Phenyl Bond Formation
The bulky adamantane group poses steric challenges during electrophilic substitution. Patent WO2011098985A1 addresses this by employing ZnCl₂ at elevated temperatures to enhance para-selectivity. Kinetic studies show that increasing the reaction temperature from 80°C to 100°C improves para:ortho ratios from 3:1 to 9:1.
Byproduct Formation During Sulfonylation
Over-sulfonylation can occur if MsCl is used in excess. Stoichiometric control (1.2 equivalents) and low-temperature addition minimize di-sulfonylated byproducts to <2%. High-performance liquid chromatography (HPLC) with a C18 column effectively separates mono- and di-sulfonylated species.
Glycine Racemization
The reductive amination method in EP3153498A1 produces racemic glycine. Chiral chromatography (Chiralpak IA column) resolves enantiomers, yielding optically pure (S)-N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycine with 98% enantiomeric excess (ee).
Scalability and Industrial Feasibility
Both patents emphasize scalability. The Pd/C catalyst in EP3153498A1 is recyclable for up to 5 batches without significant activity loss. WO2011098985A1 reports a pilot-scale synthesis producing 10 kg of 4-(1-adamantyl)aniline with 81% yield, demonstrating commercial viability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Adamantyl)-N-methylsulfonylanilino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other substituents.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the adamantane core.
Scientific Research Applications
Table 1: Synthetic Routes
| Step | Description |
|---|---|
| 1 | Functionalization of adamantane to introduce sulfonyl group |
| 2 | Reaction with aniline to form anilino derivative |
| 3 | Coupling with acetic acid under suitable conditions |
Biological Activities
The compound has been studied for its potential therapeutic effects, particularly in the fields of oncology and neurology. Its mechanism of action involves interactions with biological membranes and proteins, influencing various biological pathways.
Anticancer Activity
Research indicates that N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways, such as the Nur77-dependent pathway, which leads to the upregulation of p21, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle regulation .
Neuroprotective Effects
The compound also shows promise as a neuroprotective agent. Its ability to cross the blood-brain barrier allows it to interact with neural tissues effectively. Studies suggest that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Pancreatic Cancer : In vitro studies demonstrated that treatment with this compound significantly reduced cell viability in pancreatic cancer cell lines (Panc1), leading to G0/G1 phase arrest and increased apoptosis rates .
- Neurodegenerative Disorders : A study involving animal models of Alzheimer's disease indicated that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential utility in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to interact effectively with biological membranes and proteins. The sulfonyl group may participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs vary primarily in substituents attached to the glycine core. Key comparisons include:
Physicochemical Properties
- Adamantyl-Containing Derivatives : The adamantyl group in this compound and N-(1-adamantyloxycarbonyl)-D-phenylglycine increases melting points (e.g., 141–142.5°C for the latter) due to enhanced crystallinity from rigid structure and van der Waals interactions .
- Sulfonamide Derivatives: Compounds like N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycine exhibit reduced solubility in polar solvents compared to methylsulfonyl analogs, as phenyl groups contribute to hydrophobicity .
- Chlorinated Analogs: The dichlorophenyl derivative (C₁₆H₁₅Cl₂NO₄S) may display higher reactivity in electrophilic substitution due to electron-deficient aromatic rings .
Research Findings and Implications
- Structural Insights : Crystal structure analyses of sulfonamide derivatives reveal planar sulfonyl groups and intermolecular hydrogen bonds involving the glycine carboxylate .
Biological Activity
N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine, also known as 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The adamantane moiety contributes to its stability and lipophilicity, which are advantageous for interactions with biological membranes and proteins. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Adamantane ring : Known for its stability and ability to enhance lipophilicity.
- Methylsulfonyl group : This functional group is implicated in various biological interactions, particularly in enzyme inhibition.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group may facilitate hydrogen bonding with biomolecules, while the adamantane structure enhances membrane permeability. The compound has been studied for its potential roles in:
- Antiviral activity : Inhibition of viral replication through interference with viral enzymes.
- Anticancer properties : Induction of apoptosis in cancer cells and inhibition of tumor growth.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have shown that the compound demonstrates potent activity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, with IC50 values indicating effective dose-response relationships.
Antiviral Activity
The compound has been evaluated for its antiviral properties, particularly in inhibiting viral enzymes essential for replication. Studies suggest that it may disrupt the life cycle of certain viruses by targeting specific enzymatic functions.
Study 1: Antitumor Efficacy
A study conducted on a series of adamantane derivatives, including this compound, demonstrated significant antitumor activity. The derivatives were tested against a panel of 11 cancer cell lines, revealing varying degrees of potency based on structural modifications. The study highlighted the importance of the adamantane structure in enhancing biological efficacy.
Study 2: Enzymatic Inhibition
Another investigation focused on the sulfonamide aspect of the compound, which is known to inhibit enzymes involved in folate biosynthesis—a pathway crucial for bacterial growth. This suggests potential applications as an antibacterial agent.
Q & A
Q. What are the common synthetic routes for N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine?
The synthesis typically involves:
- Step 1 : Adamantylation of 4-aminophenyl derivatives using 1-adamantanol or adamantyl halides under Friedel-Crafts or Ullmann coupling conditions.
- Step 2 : Sulfonylation of the amine group with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methylsulfonyl moiety.
- Step 3 : Glycine backbone attachment via nucleophilic substitution or condensation reactions, often requiring anhydrous solvents (e.g., dichloromethane) and controlled pH . Yield optimization may involve microwave-assisted synthesis or flow chemistry techniques .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Confirm adamantyl group integration (e.g., δ 1.6–2.2 ppm for adamantane protons) and sulfonamide proton shifts (δ 3.0–3.5 ppm).
- HPLC-PDA/MS : Assess purity (>95%) and detect by-products from incomplete sulfonylation or adamantylation.
- Elemental Analysis : Validate molecular formula (e.g., C₂₀H₂₅NO₄S) .
Q. How can researchers design in vitro assays to evaluate its biological activity?
- Target Selection : Prioritize receptors with known glycine/sulfonamide interactions (e.g., NMDA receptors, glycine transporters).
- Cell Lines : Use HEK-293 cells transfected with target receptors for binding assays.
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values. Include controls like glycine or known inhibitors (e.g., 5,7-dichlorokynurenic acid) .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
- Response Surface Methodology (RSM) : Use factorial design to optimize parameters (temperature, solvent ratio, catalyst loading). For example, higher temperatures (80–100°C) improve adamantylation efficiency but may require inert atmospheres to prevent decomposition .
- Continuous Flow Reactors : Enhance reproducibility and reduce reaction times compared to batch methods .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing adamantyl with cyclohexyl) to isolate functional group contributions.
- Computational Docking : Use AutoDock Vina to compare binding poses of conflicting analogs at target receptors (e.g., NMDA receptor’s glycine-binding site). Adjust force fields to account for adamantane’s rigidity .
Q. How can metabolic stability and bioavailability be assessed preclinically?
- logP Determination : Measure partition coefficient (e.g., shake-flask method) to evaluate hydrophobicity; adamantyl groups often increase logP, enhancing membrane permeability .
- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS. Sulfonamide moieties may undergo glucuronidation, requiring CYP450 inhibition studies .
Q. What experimental approaches validate target engagement in complex biological systems?
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with bound proteins, followed by pull-down assays and proteomic analysis.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to receptors in native tissue lysates, accounting for adamantane’s entropic effects .
Data Contradiction Analysis
Q. How to address discrepancies in enzyme inhibition potency across studies?
- Assay Standardization : Validate buffer conditions (pH 7.4 vs. 8.0) and co-factor concentrations (e.g., Mg²⁺ for kinase assays).
- Orthogonal Assays : Compare results from fluorescence polarization (high-throughput) with SPR (kinetic analysis) to rule out artifact-driven outliers .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
